molecular formula C9H7F3O4S B028095 4-Acetylphenyl trifluoromethanesulfonate CAS No. 109613-00-5

4-Acetylphenyl trifluoromethanesulfonate

Cat. No.: B028095
CAS No.: 109613-00-5
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
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Description

4-Acetylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C9H7F3O4S. It is also known as 4-acetylphenyl triflate and is classified as an aryl triflate. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which also bears an acetyl group. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

It is known to undergo palladium-catalyzed cross-coupling reactions . This suggests that it may interact with enzymes and proteins that are involved in these types of reactions.

Molecular Mechanism

It is known to participate in palladium-catalyzed cross-coupling reactions , which suggests that it may exert its effects at the molecular level through these types of reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-acetylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Acetylphenyl trifluoromethanesulfonate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl trifluoromethanesulfonate: Similar structure but with a methyl group instead of an acetyl group.

    4-Bromophenyl trifluoromethanesulfonate: Contains a bromine atom instead of an acetyl group.

    4-Nitrophenyl trifluoromethanesulfonate: Contains a nitro group instead of an acetyl group.

Uniqueness

4-Acetylphenyl trifluoromethanesulfonate is unique due to the presence of both an acetyl group and a trifluoromethanesulfonate group on the phenyl ring. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(4-acetylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-2-4-8(5-3-7)16-17(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMMIUOXQGFCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377685
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-00-5
Record name 4-Acetylphenyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylphenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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